molecular formula C14H19NO B13030219 3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol

3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol

Cat. No.: B13030219
M. Wt: 217.31 g/mol
InChI Key: PHSPEVJJYJUQMW-UHFFFAOYSA-N
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Description

3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenol group attached to a tetrahydropyridine ring, which is further substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitro groups, and other electrophiles in the presence of catalysts or under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Halogenated, nitrated, and other substituted phenols.

Scientific Research Applications

3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol is unique due to its combination of a phenol group with a tetrahydropyridine ring and multiple methyl groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-(1,3,3-trimethyl-2,6-dihydropyridin-4-yl)phenol

InChI

InChI=1S/C14H19NO/c1-14(2)10-15(3)8-7-13(14)11-5-4-6-12(16)9-11/h4-7,9,16H,8,10H2,1-3H3

InChI Key

PHSPEVJJYJUQMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC=C1C2=CC(=CC=C2)O)C)C

Origin of Product

United States

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